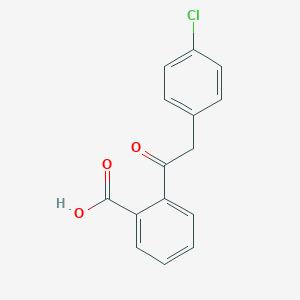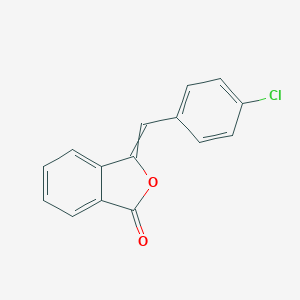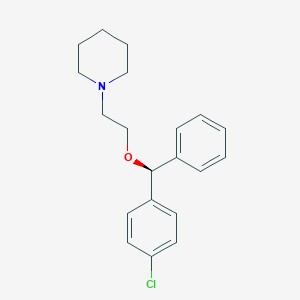
左氯哌斯汀
描述
It is primarily known for its central antitussive (cough suppressant) effects and antihistaminic activity . This compound is a type of flavonoid and is used in various research and medical applications.
科学研究应用
盐酸HT-11 在科学研究中具有广泛的应用:
化学: 用作各种有机合成反应中的试剂。
生物学: 研究其对细胞过程和信号通路的影响。
医学: 研究其潜在的治疗效果,特别是在治疗咳嗽和过敏反应方面。
工业: 用于开发药物和其他化学产品
作用机理
盐酸HT-11 主要通过与组胺受体的相互作用发挥其作用。它作为拮抗剂,阻断组胺的作用,从而减少过敏症状。此外,它具有中枢止咳作用,据信是通过其对中枢神经系统的作用介导的 .
作用机制
Target of Action
Levocloperastine acts on both the central bulbar cough centre and on peripheral receptors in the tracheobronchial tree . These are the primary targets of Levocloperastine, and they play a crucial role in its antitussive effects.
Mode of Action
Levocloperastine’s dual mechanism of action involves interaction with its targets, leading to significant changes. It acts on the central bulbar cough centre and peripheral receptors in the tracheobronchial tree, effectively suppressing the cough reflex . This interaction leads to a reduction in the intensity and frequency of cough .
Biochemical Pathways
Its antitussive effects are similar to those observed with codeine, suggesting it may affect similar pathways
Pharmacokinetics
The pharmacokinetic behavior of Levocloperastine is best described by a two-compartmental model with an absorption phase . This behavior is similar to that of the racemic compound DL-cloperastine
Result of Action
The molecular and cellular effects of Levocloperastine’s action result in significant antitussive effects. It reduces the intensity and frequency of cough, with effects observed after the first day of treatment . In children, Levocloperastine reduces night-time awakenings and irritability; in adults, it is also effective in treating ACE-inhibitor cough .
Action Environment
It is generally well-tolerated, with no evidence of clinically significant central adverse events
生化分析
Biochemical Properties
Levocloperastine plays a significant role in biochemical reactions related to cough suppression. It interacts with various enzymes, proteins, and other biomolecules. Specifically, Levocloperastine acts on the central bulbar cough center and peripheral receptors in the tracheobronchial tree. This dual mechanism of action involves binding to specific receptors, which helps in reducing the intensity and frequency of cough .
Cellular Effects
Levocloperastine influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Levocloperastine has been shown to reduce the activity of certain inflammatory pathways, thereby decreasing the production of pro-inflammatory cytokines. This modulation helps in alleviating cough and related symptoms .
Molecular Mechanism
The molecular mechanism of Levocloperastine involves its binding interactions with specific receptors in the central and peripheral nervous systems. By binding to these receptors, Levocloperastine inhibits the transmission of cough signals to the brain, thereby reducing the urge to cough. Additionally, it may also inhibit certain enzymes involved in the cough reflex pathway, further contributing to its antitussive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Levocloperastine have been observed to change over time. The compound is generally stable, but its efficacy can vary depending on the duration of treatment. Long-term studies have shown that Levocloperastine maintains its antitussive effects without significant degradation. Prolonged use may lead to habituation, where the body’s response to the compound diminishes over time .
Dosage Effects in Animal Models
In animal models, the effects of Levocloperastine vary with different dosages. At lower doses, the compound effectively suppresses cough without causing significant side effects. At higher doses, Levocloperastine may cause adverse effects such as drowsiness, dry mouth, and gastrointestinal disturbances. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
Levocloperastine is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by enzymes such as cytochrome P450. The metabolites are then excreted through the kidneys. This metabolic process ensures that Levocloperastine is efficiently cleared from the body, minimizing the risk of accumulation and toxicity .
Transport and Distribution
Within cells and tissues, Levocloperastine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation in target tissues. This distribution is crucial for the compound’s efficacy in suppressing cough .
Subcellular Localization
Levocloperastine’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects. Post-translational modifications and targeting signals play a role in directing Levocloperastine to these locations, ensuring its optimal function in suppressing cough .
准备方法
合成路线和反应条件
确切的合成路线可能会有所不同,但通常涉及在受控温度和压力条件下使用有机溶剂和催化剂 .
工业生产方法
在工业环境中,盐酸HT-11 的生产是使用类似的合成路线放大规模的,但对产率和纯度进行了优化。这通常涉及连续流动反应器和自动化系统,以确保一致的质量和效率 .
化学反应分析
反应类型
盐酸HT-11 经历各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢,通常使用高锰酸钾或过氧化氢等氧化剂。
还原: 这涉及添加氢或去除氧,通常使用锂铝氢化物等还原剂。
常用试剂和条件
氧化剂: 高锰酸钾、过氧化氢。
还原剂: 锂铝氢化物、硼氢化钠。
取代试剂: 卤素、亲核试剂.
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以导致酮或羧酸的形成,而还原可以产生醇或胺 .
相似化合物的比较
属性
IUPAC Name |
1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNXBVJLPJNOSI-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132301-89-4 | |
| Record name | Levocloperastine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132301894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEVOCLOPERASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99V54164FC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Levocloperastine as an antitussive agent?
A1: Levocloperastine exerts its antitussive effects through a dual mechanism: centrally acting on the cough center in the brain and peripherally by targeting receptors in the tracheobronchial tree []. While the precise receptor targets are not fully elucidated in the provided research, this dual action contributes to its effectiveness in suppressing cough.
Q2: How does the efficacy of Levocloperastine compare to other commonly used antitussive agents?
A2: Clinical trials have demonstrated that Levocloperastine exhibits comparable or superior efficacy to standard antitussive medications such as codeine, levodropropizine, and DL-cloperastine []. Importantly, it shows a more rapid onset of action, with improvements in cough symptoms often observed after the first day of treatment [, ].
Q3: Are there any advantages of Levocloperastine in terms of safety and tolerability compared to other antitussives?
A3: Levocloperastine demonstrates a favorable safety and tolerability profile. Studies indicate an absence of central nervous system adverse events, such as drowsiness, which are commonly reported with codeine use [, ]. This improved tolerability makes it a suitable option for patients of all ages, including children.
Q4: What is the chemical structure of Levocloperastine Fendizoate and are there any studies on its absolute configuration?
A4: Levocloperastine Fendizoate is a salt formed between Levocloperastine, the active pharmaceutical ingredient, and Fendizoic acid. While the provided research does not explicitly detail the chemical structure of Levocloperastine, a study using single-crystal X-ray diffraction confirmed the absolute configuration of the chiral carbon atom in Levocloperastine Fendizoate as R(rectus) [].
Q5: What analytical techniques are commonly employed for the quantification of Levocloperastine in pharmaceutical formulations?
A5: Several analytical methods have been developed for the analysis of Levocloperastine in both active pharmaceutical ingredient form and finished pharmaceutical products. These methods include:
- RP-HPLC: Reversed-phase high-performance liquid chromatography (RP-HPLC) is widely used for the simultaneous determination of Levocloperastine Fendizoate with other active ingredients, such as Chlorpheniramine Maleate, in combined dosage forms []. This method offers high sensitivity and selectivity for accurate quantification.
- Spectrophotometry: A simple and sensitive spectrophotometric method has been developed for the determination of Levocloperastine Fendizoate in both bulk drug and pharmaceutical dosages forms []. This method relies on measuring the absorbance of the drug at its specific wavelength.
- Headspace Gas Chromatography: This technique has proven valuable for determining volatile organic impurities in Levocloperastine Fendizoate API and syrup formulations []. It allows for the sensitive detection and quantification of residual solvents, ensuring product quality and safety.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


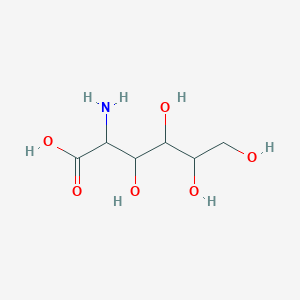

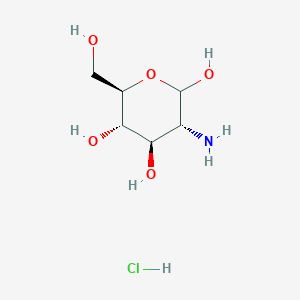
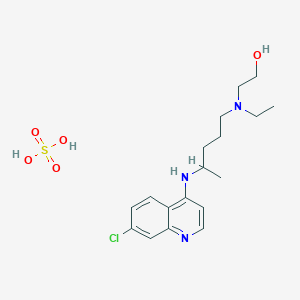
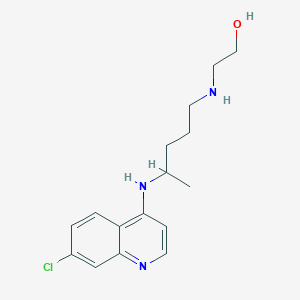

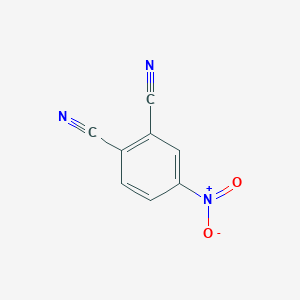
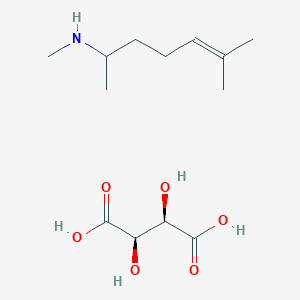
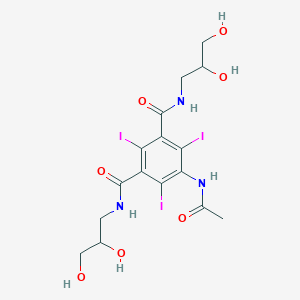
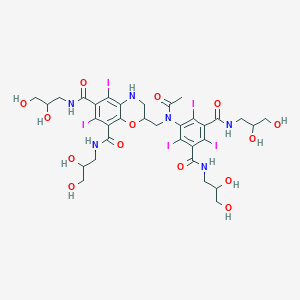
![3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid](/img/structure/B195382.png)

